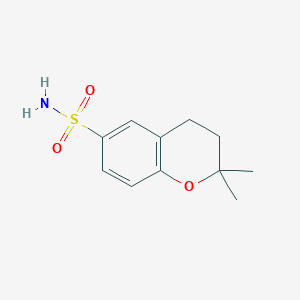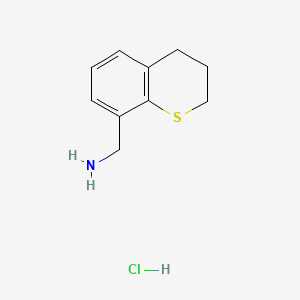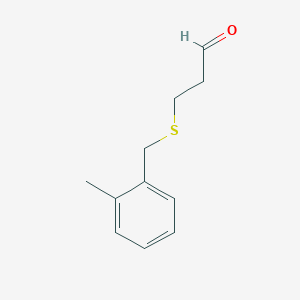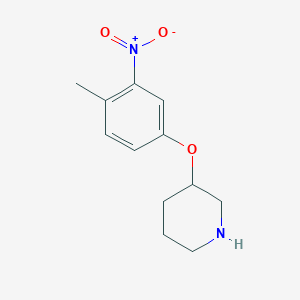![molecular formula C12H23ClN2O2 B13557830 Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C12H22N2O2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylate ester is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride, in the presence of a base.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: Another similar compound with slight variations in the hydrogenation state of the pyrrole ring.
Uniqueness
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the amino and carboxylate groups offer sites for further chemical modifications.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 3-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9(13)8-5-4-6-10(8)14;/h8-10H,4-7,13H2,1-3H3;1H |
InChI Key |
HMYRVMHIZXHRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


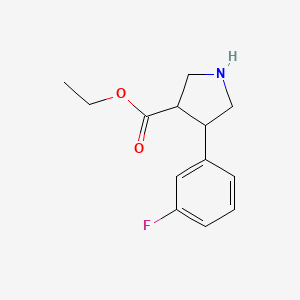


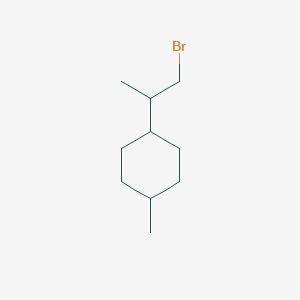
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
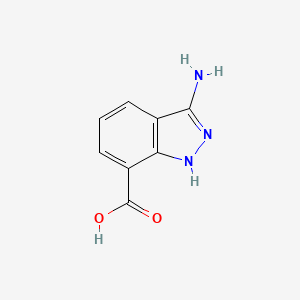
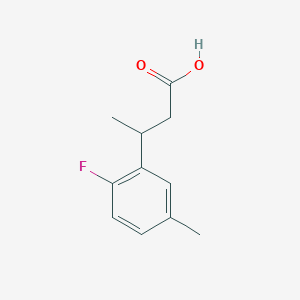
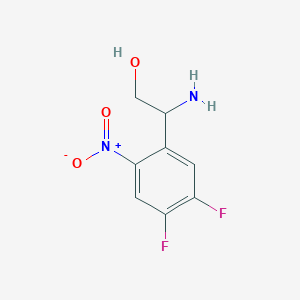
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
